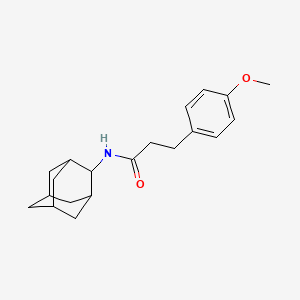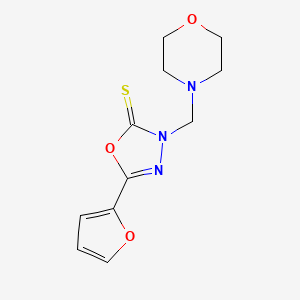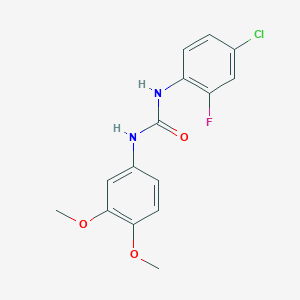
N-2-adamantyl-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-3-(4-methoxyphenyl)propanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the 1970s. Adrafinil is a prodrug that is metabolized in the liver to produce modafinil, a wakefulness-promoting agent that has been approved by the US Food and Drug Administration (FDA) for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mechanism of Action
The exact mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in the regulation of wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase the levels of several hormones in the body, including cortisol, growth hormone, and prolactin. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has a relatively long half-life, which allows for sustained wakefulness and cognitive enhancement.
Advantages and Limitations for Lab Experiments
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and increase wakefulness, which can enhance performance in cognitive tasks. However, N-2-adamantyl-3-(4-methoxyphenyl)propanamide also has limitations, including its potential for liver toxicity and its conversion to modafinil, which can complicate data interpretation.
Future Directions
There are several future directions for research on N-2-adamantyl-3-(4-methoxyphenyl)propanamide, including its potential use in the treatment of various sleep disorders, its effects on mood and anxiety, and its potential for use in enhancing cognitive function in healthy individuals and those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide and its potential for long-term use.
Synthesis Methods
The synthesis of N-2-adamantyl-3-(4-methoxyphenyl)propanamide involves the reaction of 2-adamantanone with 4-methoxybenzyl bromide in the presence of sodium hydride and dimethylformamide (DMF) to produce N-2-adamantyl-3-(4-methoxyphenyl)propanamide. The compound is then purified by recrystallization from ethanol.
Scientific Research Applications
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has been shown to improve cognitive function, including memory, attention, and executive function, in both healthy individuals and those with cognitive impairment. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome.
properties
IUPAC Name |
N-(2-adamantyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-5-2-13(3-6-18)4-7-19(22)21-20-16-9-14-8-15(11-16)12-17(20)10-14/h2-3,5-6,14-17,20H,4,7-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUDCBVXPHNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)


![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)